molecular formula C9H9BrClNO2 B1448565 Ethyl 2-amino-3-bromo-4-chlorobenzoate CAS No. 1696491-09-4

Ethyl 2-amino-3-bromo-4-chlorobenzoate

Cat. No.: B1448565
CAS No.: 1696491-09-4
M. Wt: 278.53 g/mol
InChI Key: JVYIRXCASJPEBL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-bromo-4-chlorobenzoate typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Amination: Introduction of an amino group through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative.

    Esterification: Formation of the ethyl ester by reacting the carboxylic acid group with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-bromo-4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Ammonia (NH3), amines, or other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 2-amino-3-bromo-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The presence of amino, bromo, and chloro groups allows it to form various interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, which contribute to its activity.

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-4-chlorobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-chlorobenzoate: Lacks the amino group, which affects its reactivity and applications.

    Ethyl 4-bromo-2-chlorobenzoate: Different substitution pattern on the benzene ring, leading to different chemical properties.

    Methyl 2-amino-4-chlorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYIRXCASJPEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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